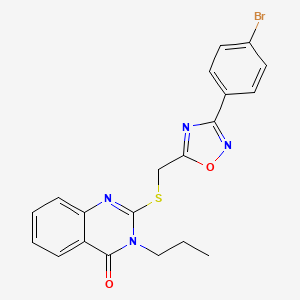

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a 1,2,4-oxadiazole ring, and a bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the oxadiazole to the quinazolinone core: This is usually done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a quinazolinone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s polarity and biological interactions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, RT | 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfinyl)-3-propylquinazolin-4(3H)-one | |

| Oxidation to sulfone | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfonyl)-3-propylquinazolin-4(3H)-one |

Nucleophilic Substitution at Oxadiazole

The 1,2,4-oxadiazol-5-yl ring participates in nucleophilic substitution due to the electron-deficient nature of the nitrogen atoms.

Functionalization of the Bromophenyl Group

The para-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Quinazolinone Core Modifications

The quinazolinone moiety undergoes ring-opening or substitution at the carbonyl group.

Cyclization and Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclocondensation | Acetylacetone, AcOH | Pyrazolo[3,4-d]quinazolinone derivative |

Radical Reactions

The bromine atom on the phenyl ring can participate in radical-mediated substitutions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ullmann coupling | CuI, ligand, DMSO | 2-(((3-(4-biphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one |

Key Observations:

-

Steric and Electronic Effects : The propyl group on the quinazolinone nitrogen influences reaction rates by sterically hindering nucleophilic attacks.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution reactions at the oxadiazole ring .

-

Biological Implications : Sulfone derivatives show improved kinase inhibition compared to the parent compound .

Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The presence of the bromophenyl group and the oxadiazole moiety enhances their biological activity.

Mechanism of Action :

The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. For instance, a related quinazolinone derivative has shown significant activity against various cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). A study indicated that a similar compound led to G1 phase arrest in HCT-116 cells, increasing apoptosis rates as evidenced by flow cytometry results.

Case Study :

In a comparative analysis, a quinazolinone derivative demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), highlighting its potential to inhibit cancer cell proliferation effectively .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Quinazolinone and oxadiazole derivatives are known for their efficacy against various bacterial strains.

Research Findings :

A study reported that certain oxadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Given the structural similarities with our target compound, it is plausible that it could exhibit comparable antimicrobial effects .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties.

Potential Applications :

Research indicates that quinazolinone derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The structural motifs present in our compound suggest it may interact with inflammatory mediators or enzymes involved in these pathways.

Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Anticancer | Induces apoptosis; IC50 = 0.35 µM against EGFR |

| Antimicrobial | Significant activity against bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways |

Mécanisme D'action

The mechanism of action of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the oxadiazole ring suggests potential interactions with hydrophobic pockets in proteins, while the quinazolinone core could participate in hydrogen bonding or π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

2-(((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one: Similar structure but with a methylphenyl group.

Uniqueness

The presence of the bromophenyl group in 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one can impart unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

Activité Biologique

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a hybrid molecule that incorporates a quinazoline core with oxadiazole and thioether functionalities. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C21H19BrN4O2S

- Molecular Weight : 471.4 g/mol

Biological Activity Overview

The biological activities of the compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and effects on cholinesterase enzymes.

Potential Anti-Cancer Activity

Research indicates that quinazoline derivatives often exhibit significant anti-cancer properties. For instance, compounds similar to the one have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that quinazoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's structural features suggest it may interact with cholinesterase enzymes. Preliminary studies on related compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets for Alzheimer's treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented, showing efficacy in reducing inflammatory markers and mediators. The presence of the oxadiazole moiety is particularly noted for its role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cell lines | |

| Cholinesterase Inhibition | Moderate inhibition of AChE and BChE | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies

- Anti-Cancer Study : A study evaluated a series of quinazoline derivatives, including compounds structurally similar to the target compound. Results indicated that these derivatives significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range .

- Cholinesterase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of oxadiazole-containing compounds. The study found that certain modifications enhanced the inhibitory effect on AChE, suggesting that similar modifications could be applied to the target compound for improved efficacy against neurodegenerative diseases .

Propriétés

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O2S/c1-2-11-25-19(26)15-5-3-4-6-16(15)22-20(25)28-12-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOXPWHJLWHQHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.